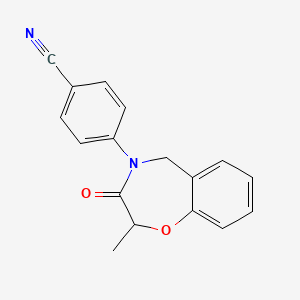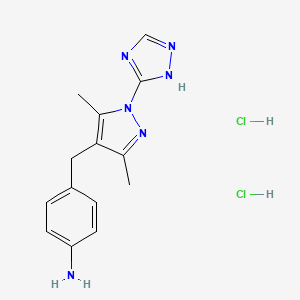![molecular formula C15H17N5O4 B2615470 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878736-65-3](/img/structure/B2615470.png)
4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C15H17N5O4 and a molecular weight of 331.332. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds in general have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally related to 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, are explored for their antitumor activity. Studies show that bis(2-chloroethyl)amino derivatives of imidazole and related structures possess significant antitumor properties. Some of these compounds have advanced to preclinical testing, highlighting their potential as new antitumor drugs and underscoring the synthesis of compounds with diverse biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antioxidant Capacity of Imidazole Derivatives
Research into the antioxidant capacity of imidazole derivatives, including structures similar to 4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, reveals their significance in scientific applications. The ABTS/PP decolorization assay, for instance, is utilized to elucidate the reaction pathways of antioxidant capacity, where imidazole derivatives could potentially play a role due to their structural compatibility with phenolic antioxidants. This emphasizes the need for further investigation into the specificity and relevance of oxidation products and the overall applicability of these assays (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hydantoin Derivatives and Medical Applications
Hydantoin derivatives, related to the imidazole family, are recognized for their therapeutic and agrochemical applications. These compounds demonstrate a wide range of biological and pharmacological activities, making them significant in the chemical synthesis of non-natural amino acids and their conjugates with potential medical uses. The production of hydantoin using the Bucherer-Bergs reaction is highlighted for its efficiency and simplicity in synthesizing important natural products and new organic compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin
Curcumin derivatives, including Schiff base, hydrazone, and oxime types, are synthesized to improve medicinal and biological properties. These compounds, along with their metal complexes, exhibit higher potency in biological activity, indicating the potential for further research and development in this area (Omidi & Kakanejadifard, 2020).
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-8-5-19-11-12(16-14(19)18(8)6-9(2)21)17(4)15(24)20(13(11)23)7-10(3)22/h5H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBJKYMEKKQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3,8-bis(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)
![6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2615396.png)

![N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide](/img/structure/B2615399.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615401.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)




![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)
![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)